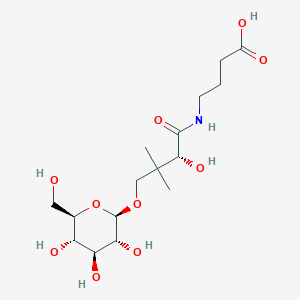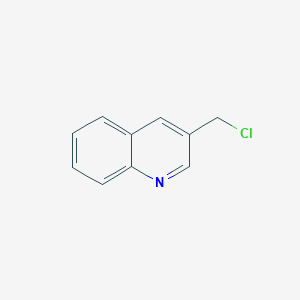
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine, also known as XSG, is a peptide that has gained attention in the scientific community due to its potential in various applications. XSG is a complex molecule that is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of Xylopyranosyl-seryl-glycyl-isoleucyl-glycine is not fully understood, but it is believed to be related to its ability to penetrate cell membranes and interact with intracellular proteins. This compound has been shown to interact with various proteins, including heat shock proteins and cytoskeletal proteins, which may explain its diverse range of effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-fibrotic properties. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to have anti-fibrotic properties by reducing collagen deposition and fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has several advantages for lab experiments, including its ability to penetrate cell membranes and interact with intracellular proteins. However, this compound is a complex molecule that is difficult to synthesize, which may limit its use in certain experiments. Additionally, the effects of this compound may vary depending on the concentration and duration of exposure, which may make it challenging to interpret results.
Zukünftige Richtungen
There are several future directions for Xylopyranosyl-seryl-glycyl-isoleucyl-glycine research, including the development of new synthesis methods, the investigation of its potential in drug delivery and cancer treatment, and the exploration of its effects on various physiological systems. Additionally, the role of this compound in wound healing and tissue regeneration warrants further investigation. Overall, this compound has the potential to be a valuable tool in scientific research and may have applications in various fields, including medicine and biotechnology.
Synthesemethoden
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine is synthesized through a complex process that involves the use of various chemical reagents and enzymes. The synthesis of this compound starts with the coupling of xylose and serine, followed by the addition of glycine, isoleucine, and another glycine residue. The final product is purified through high-performance liquid chromatography (HPLC) to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
Xylopyranosyl-seryl-glycyl-isoleucyl-glycine has been studied for its potential in various scientific research applications, including drug delivery, cancer treatment, and wound healing. This compound has been shown to have the ability to penetrate cell membranes, making it a promising candidate for drug delivery. Additionally, this compound has been shown to have anti-cancer properties by inhibiting tumor growth and inducing apoptosis. This compound has also been studied for its potential in wound healing by promoting cell proliferation and migration.
Eigenschaften
CAS-Nummer |
105678-35-1 |
|---|---|
Molekularformel |
C18H32N4O10 |
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-3-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxypropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C18H32N4O10/c1-3-8(2)13(17(30)21-5-12(25)26)22-11(24)4-20-16(29)9(19)6-31-18-15(28)14(27)10(23)7-32-18/h8-10,13-15,18,23,27-28H,3-7,19H2,1-2H3,(H,20,29)(H,21,30)(H,22,24)(H,25,26)/t8-,9-,10+,13-,14-,15+,18+/m0/s1 |
InChI-Schlüssel |
LRNLNKYLGOEADC-JHFPURAPSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)N |
SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(COC1C(C(C(CO1)O)O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(COC1C(C(C(CO1)O)O)O)N |
Synonyme |
xylopyranosyl-seryl-glycyl-isoleucyl-glycine xylosyl-Ser-Gly-Ile-Gly |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





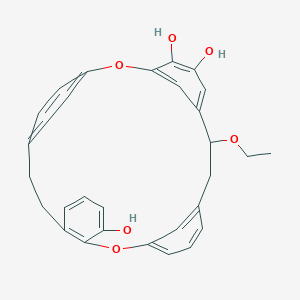
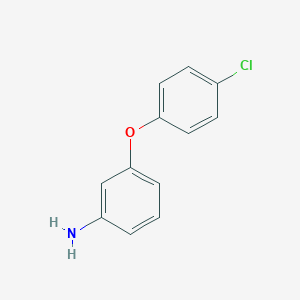

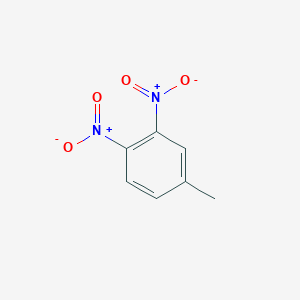
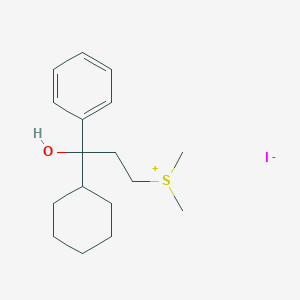
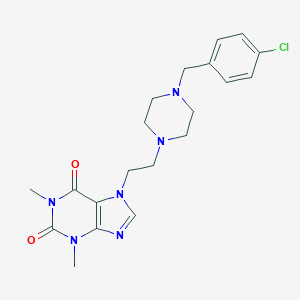

![3-Methylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B24873.png)
